2,5-Difluoro-N,4-dimethylbenzene-1-sulfonamide
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Overview
Description
2,5-Difluoro-N,4-dimethylbenzene-1-sulfonamide is an organic compound with the molecular formula C8H9F2NO2S. It is a sulfonamide derivative, characterized by the presence of two fluorine atoms and a sulfonamide group attached to a benzene ring. This compound is primarily used in research and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-N,4-dimethylbenzene-1-sulfonamide typically involves the reaction of 2,5-difluorobenzenesulfonyl chloride with N,N-dimethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-N,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can modify the sulfonamide group to produce sulfonic acids or amines.
Scientific Research Applications
2,5-Difluoro-N,4-dimethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-Difluoro-N,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This mechanism is similar to that of other sulfonamide drugs, which inhibit bacterial enzymes involved in folic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloro-N,N-dimethylbenzene-1-sulfonamide: Similar structure but with chlorine atoms instead of fluorine.
2,5-Difluoro-N,N-dimethylbenzene-1-sulfonamide: Similar structure but with different substituents on the nitrogen atom.
Uniqueness
2,5-Difluoro-N,4-dimethylbenzene-1-sulfonamide is unique due to the presence of both fluorine atoms and a sulfonamide group, which can impart distinct chemical and biological properties. The fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical syntheses.
Properties
Molecular Formula |
C8H9F2NO2S |
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Molecular Weight |
221.23 g/mol |
IUPAC Name |
2,5-difluoro-N,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C8H9F2NO2S/c1-5-3-7(10)8(4-6(5)9)14(12,13)11-2/h3-4,11H,1-2H3 |
InChI Key |
IIEOXIOERVCOMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)S(=O)(=O)NC)F |
Origin of Product |
United States |
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